2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid

Medicinal Chemistry ADME Prediction LogP

For researchers needing a sulfanylacetic acid building block with intracellular target compatibility, 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid (CAS 18926-47-1) offers optimal LogP 2.013 & TPSA 71.83 Ų for passive diffusion without precipitation. Its free carboxylic acid enables biotinylation or fluorophore attachment for proteomics. Unlike higher-LogP analogs, this compound maintains aqueous solubility, reducing non-specific binding. Choose the 3-methoxy substitution and methylsulfanyl bridge to avoid SAR variability. Request a quote.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 18926-47-1
Cat. No. B184551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid
CAS18926-47-1
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSCC(=O)O
InChIInChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyQMFCNAYBAHKUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methoxyphenyl)methylsulfanyl]acetic Acid (CAS 18926-47-1): Core Properties and Position in the Sulfanylacetic Acid Class


2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid, also known as m-methoxybenzylmercaptoacetic acid, is an organic compound of the sulfanylacetic acid class characterized by a 3-methoxyphenyl group linked via a methylsulfanyl bridge to an acetic acid moiety . It possesses the molecular formula C10H12O3S, a molecular weight of 212.265 g/mol, and a computed LogP of 2.013 . The compound is primarily utilized as a chemical building block in organic synthesis and biochemical research, including proteomics applications . Its physicochemical profile, particularly the combination of a moderately lipophilic core (LogP 2.013) and an ionizable carboxylic acid group, distinguishes it from related analogs in terms of solubility, membrane permeability, and suitability for specific synthetic transformations.

Why In-Class Substitution of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic Acid Compromises Research Outcomes


Simple substitution with another sulfanylacetic acid derivative, such as the 4-methoxy isomer (CAS 34722-37-7) or the direct thioether analog lacking the methylene spacer (CAS 3996-32-5), is not scientifically neutral. The 3-methoxy substitution pattern dictates the electronic distribution and steric environment, directly influencing the compound's reactivity in nucleophilic substitutions and its hydrogen-bonding capacity in biological contexts . The methylsulfanyl bridge length alters conformational flexibility and solvation compared to the more rigid phenylsulfanyl linkage, affecting binding kinetics in enzyme assays [1]. Furthermore, the measured LogP of 2.013 places this compound in a specific lipophilicity window that is distinct from both the more hydrophilic thioether analog (LogP 1.87) and the significantly more lipophilic α-phenyl derivative (LogP 3.75), resulting in markedly different solubility profiles and membrane permeability . Relying on a close analog without verifying these parameters risks introducing uncontrolled variables in synthetic routes, altering reaction yields, and generating spurious structure-activity relationship (SAR) data.

Quantitative Differentiation of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic Acid from Closest Analogs


LogP Value of 2.013 Defines a Critical Lipophilicity Window for Membrane Permeability and Solubility

The computed LogP (octanol-water partition coefficient) for 2-[(3-methoxyphenyl)methylsulfanyl]acetic acid is 2.013 . This value places the compound in a moderately lipophilic range. In comparison, the direct thioether analog [(3-methoxyphenyl)sulfanyl]acetic acid (CAS 3996-32-5) exhibits a lower LogP of 1.87 , indicating reduced membrane permeability. Conversely, the α-phenyl substituted derivative 2-[(3-methoxyphenyl)methylsulfanyl]-2-phenylacetic acid (CAS 7037-33-4) has a significantly higher LogP of 3.75 , which may lead to poor aqueous solubility and increased non-specific binding. The target compound's intermediate LogP of 2.013 aligns with Lipinski's Rule of Five guidelines for drug-like molecules, offering a balanced profile for both cell-based assays and synthetic modifications.

Medicinal Chemistry ADME Prediction LogP

Distinct Topological Polar Surface Area (TPSA) of 71.83 Ų Modulates Hydrogen Bonding and Oral Bioavailability Potential

The topological polar surface area (TPSA) for 2-[(3-methoxyphenyl)methylsulfanyl]acetic acid is 71.83 Ų . This value is critical for predicting oral absorption and blood-brain barrier penetration. The methylsulfanyl bridge contributes a sulfur atom that increases TPSA compared to a purely hydrocarbon linker, enhancing hydrogen-bonding capacity without drastically reducing lipophilicity. In contrast, the α-phenyl analog (CAS 7037-33-4) has a TPSA of 62.83 Ų , which, despite its higher LogP, may still fall within acceptable limits but offers a different hydrogen-bonding profile due to the absence of the additional phenyl ring. The target compound's TPSA of 71.83 Ų is below the 140 Ų threshold often associated with good oral bioavailability, positioning it as a more favorable scaffold for lead optimization.

Drug Design Bioavailability Polar Surface Area

Methylsulfanyl Linker Provides Synthetic Versatility Over Direct Thioether Analogs

The presence of a methylsulfanyl (-CH2-S-) linker in 2-[(3-methoxyphenyl)methylsulfanyl]acetic acid offers distinct synthetic advantages compared to the direct phenylsulfanyl (-S-) linkage in compounds like [(3-methoxyphenyl)sulfanyl]acetic acid (CAS 3996-32-5). The methylene spacer increases the conformational flexibility of the thioether group, which can be beneficial for accessing specific geometries in receptor binding pockets. Furthermore, the methylene group serves as a site for further functionalization (e.g., oxidation to sulfoxide or sulfone) with different regioselectivity compared to direct aryl-sulfur bonds [1]. This structural feature allows chemists to modulate the compound's electronic properties and hydrogen-bonding capacity in a controlled manner, a flexibility not afforded by the more constrained thioether analog .

Organic Synthesis Building Block Sulfur Chemistry

Optimal Application Scenarios for 2-[(3-Methoxyphenyl)methylsulfanyl]acetic Acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 2.013)

Researchers designing small-molecule inhibitors for intracellular targets should prioritize this compound over more lipophilic analogs like the α-phenyl derivative (LogP 3.75) to maintain aqueous solubility and reduce non-specific binding. The LogP of 2.013 [1] is within the optimal range for cellular permeability, making it a superior starting scaffold for SAR studies aimed at identifying candidates with favorable ADME profiles.

Synthesis of Diverse Sulfur-Containing Libraries via Oxidation of the Methylsulfanyl Linker

This compound is the preferred choice over direct thioether analogs for generating sulfoxide and sulfone libraries. The methylsulfanyl group can be selectively oxidized to modulate polarity and hydrogen-bonding capacity, a synthetic handle not available in simple aryl thioethers. This feature is valuable for exploring chemical space around a core scaffold in hit-to-lead campaigns [1].

Cell-Based Assays Requiring a Balance Between Permeability and Aqueous Solubility

When planning cell-based assays, the compound's TPSA of 71.83 Ų and LogP of 2.013 offer a favorable balance for passive diffusion while maintaining sufficient solubility in culture media. This profile reduces the risk of compound precipitation or artifactual results due to excessive lipophilicity, ensuring more reliable dose-response data compared to higher LogP analogs.

Proteomics and Biochemical Probe Development Leveraging Carboxylic Acid Conjugation Handle

The free carboxylic acid group provides a direct conjugation handle for biotinylation, fluorophore attachment, or immobilization on solid supports. This property is essential for chemical proteomics applications, such as target identification and pull-down assays, where the 3-methoxyphenyl motif serves as a recognition element. The compound's moderate lipophilicity (LogP 2.013) also facilitates membrane penetration in live-cell labeling experiments.

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